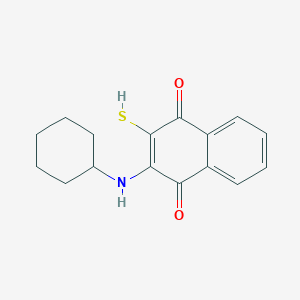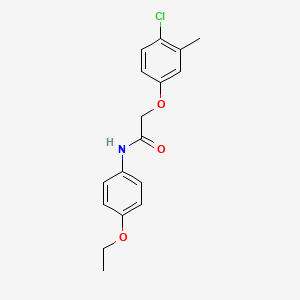
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide, also known as A-769662, is a small molecule organic compound that has been widely studied for its potential therapeutic applications in various diseases. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and metabolism.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. AMPK is a key regulator of cellular energy homeostasis and metabolism. Activation of AMPK by 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Activation of AMPK also leads to inhibition of mTOR signaling, which is a key regulator of cell growth and proliferation.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by activating AMPK. In addition, 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to increase mitochondrial biogenesis and fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is a potent and specific activator of AMPK, making it a valuable tool for studying the role of AMPK in various cellular processes. However, 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the use of 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide in combination with other drugs for the treatment of various diseases. Finally, the role of 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide in regulating autophagy, a cellular process that plays a key role in disease pathogenesis, is an area of ongoing research.
Synthesemethoden
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-methylphenol with sodium hydride to form 4-chloro-3-methylphenoxide. The second step involves the reaction of 4-chloro-3-methylphenoxide with 4-ethoxyphenylacetyl chloride to form 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative diseases. 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by activating AMPK. In addition, 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-14-6-4-13(5-7-14)19-17(20)11-22-15-8-9-16(18)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPPFQHEUHYHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
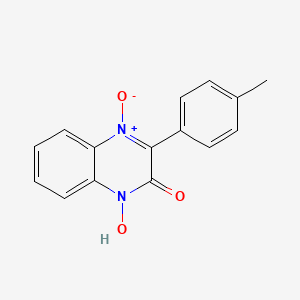
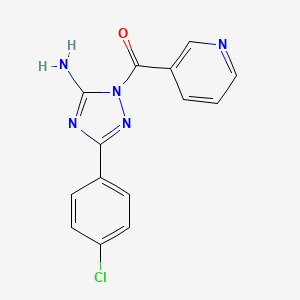
![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)

![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)
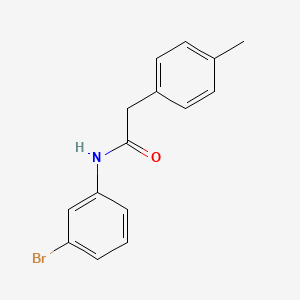
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)

![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
